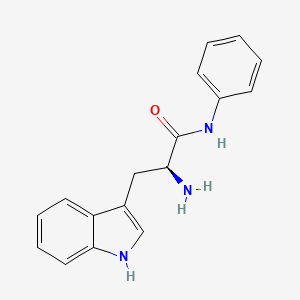
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Übersicht
Beschreibung
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate amines under specific conditions. For instance, the reaction of indole-3-carbaldehyde with an amine in the presence of a catalyst can yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as refluxing in toluene/acetonitrile mixtures .
Analyse Chemischer Reaktionen
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acids, while reduction reactions can yield indole-3-ethanols .
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties . They are also used in the development of new pharmaceuticals and therapeutic agents . In industry, these compounds are utilized in the production of dyes, pigments, and other chemical products .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific indole derivative and its application .
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can be compared with other similar compounds, such as indole-3-carbaldehyde and indole-3-acetic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. Indole-3-carbaldehyde is commonly used as a precursor in the synthesis of various heterocyclic compounds, while indole-3-acetic acid is a plant hormone with significant roles in plant growth and development . The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMUABAAIKIJCD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride](/img/structure/B7793741.png)
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
